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Cat. No.: B122962 Get Quote

Introduction
2-Hydroxydibenzothiophene, also known by its IUPAC name dibenzothiophen-2-ol, is a

heterocyclic aromatic compound. It belongs to the dibenzothiophene family, which consists of a

central thiophene ring fused to two benzene rings.[1] The addition of a hydroxyl group to this

tricyclic system imparts distinct chemical properties and potential biological activities.

Dibenzothiophenes are notable as components of fossil fuels and as structural motifs in

medicinal chemistry.[2] This guide provides a detailed overview of the molecular structure,

physicochemical properties, and characterization of 2-Hydroxydibenzothiophene, intended

for researchers in chemistry and drug development.

Molecular Structure and Physicochemical
Properties
The fundamental structure of 2-Hydroxydibenzothiophene is a rigid, planar polycyclic

aromatic system. The core is composed of a dibenzo[b,d]thiophene skeleton with a hydroxyl

substituent at the C2 position.

Caption: 2D Molecular Structure of 2-Hydroxydibenzothiophene.

Chemical Identifiers and Physicochemical Properties
Quantitative data for 2-Hydroxydibenzothiophene has been aggregated from established

chemical databases.
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Property Value Reference

IUPAC Name dibenzothiophen-2-ol [1]

CAS Number 22439-65-2 [1]

Molecular Formula C₁₂H₈OS [1]

Molecular Weight 200.26 g/mol [1]

Monoisotopic Mass 200.02958605 Da [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [1]

Topological Polar Surface Area 48.5 Å² [1]

Rotatable Bond Count 0 [1]

Crystallographic Data
As of the date of this document, a comprehensive search of the Cambridge Structural

Database (CSD) and other crystallographic resources did not yield an experimentally

determined crystal structure for 2-Hydroxydibenzothiophene. Consequently, precise,

experimentally verified data on bond lengths and angles for this specific molecule are not

available. For related thiophene derivatives, bond lengths and angles are within normal ranges

for sp²-hybridized carbon and sulfur atoms within aromatic systems.[3][4][5]

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for the confirmation of the molecular structure of 2-
Hydroxydibenzothiophene. While specific experimental spectra for this compound are not

widely published, the expected spectral features can be reliably predicted based on its

functional groups and aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule.
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Nucleus
Expected Chemical
Shift (δ) Range
(ppm)

Expected
Multiplicities

Notes

¹H
~9.0 - 10.0 (singlet,

broad)
s (broad)

Phenolic -OH proton.

Shift is dependent on

solvent and

concentration.

~7.0 - 8.5 (multiplets) d, dd, t, m

Aromatic protons

(7H). The specific

shifts and coupling

patterns are complex

due to the fused ring

system and potential

for second-order

effects and long-range

couplings.[6]

¹³C ~150 - 160 s C-OH carbon (C2).

~110 - 145 d, s

Aromatic carbons

(11C). Quaternary

carbons will appear as

singlets, while

protonated carbons

will appear as

doublets in a ¹³C

DEPT spectrum.

HSQC experiments

can correlate each

proton to its attached

carbon.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3200 - 3600 Strong, Broad O-H stretch (phenolic)

The broadness is

characteristic of

hydrogen bonding.[8]

3000 - 3100 Medium Aromatic C-H stretch

Typical for sp² C-H

bonds in aromatic

rings.[9]

1500 - 1600 Medium-Strong
C=C aromatic ring

stretch

Multiple bands are

expected in this

region, characteristic

of the aromatic

system.[9]

1200 - 1300 Strong C-O stretch (phenolic)

A strong band

confirming the

presence of the

phenol group.

675 - 900 Strong C-H out-of-plane bend

The pattern of these

bands can sometimes

provide information on

the substitution

pattern of the aromatic

rings.[8]

600 - 700 Variable C-S stretch

This vibration is often

weak and can be

difficult to assign

definitively. For

substituted

thiophenes, C-S

modes have been

observed in the 687-

710 cm⁻¹ range.[10]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Value Interpretation Notes

200 [M]⁺˙ (Molecular Ion)

The molecular ion peak is

expected to be prominent due

to the stability of the aromatic

system. The presence of sulfur

would result in a characteristic

[M+2]⁺˙ isotope peak with an

intensity of approximately 4.4%

relative to the [M]⁺˙ peak.[11]

172 [M-CO]⁺˙

Loss of a carbon monoxide

molecule is a common

fragmentation pathway for

phenols.

171 [M-CHO]⁺

Loss of a formyl radical is

another characteristic

fragmentation for hydroxylated

aromatic compounds.[12]

144 [M-CO-C₂H₂]⁺˙
Subsequent loss of acetylene

from the [M-CO]⁺˙ fragment.

139 [C₁₁H₇]⁺

Loss of the entire -S-OH

fragment or related

rearrangements.

Experimental Protocols
Synthesis of 2-Hydroxydibenzothiophene
While a specific, optimized protocol for 2-Hydroxydibenzothiophene is not detailed in the

searched literature, a general and plausible synthetic approach involves the palladium-

catalyzed intramolecular C-H functionalization of a suitably substituted diaryl sulfide.[13]
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General Protocol:

Starting Material Preparation: Synthesize an appropriate precursor, such as 2-

mercaptophenol and a suitably activated halobenzene, to form a hydroxy-substituted

diphenyl sulfide.

Cyclization Reaction: A mixture of the diaryl sulfide precursor, a palladium catalyst (e.g.,

Pd(OAc)₂), an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃), and a suitable solvent (e.g., DMA or

xylene) is prepared in a reaction vessel.

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Nitrogen or

Argon) at a temperature typically ranging from 100 to 140 °C for several hours. Reaction

progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and

brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under

reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

a gradient of ethyl acetate in hexanes to yield pure 2-Hydroxydibenzothiophene.
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Structural Characterization

Precursor Synthesis
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Caption: General workflow for the synthesis and characterization of 2-
Hydroxydibenzothiophene.

Protocol for Structural Characterization
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using

techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI) to confirm the elemental composition (C₁₂H₈OS).[2] Tandem MS (MS/MS) is used to

analyze the fragmentation pattern by selecting the molecular ion and subjecting it to

collision-induced dissociation (CID), which helps confirm the structure.[14]

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃

or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC are

conducted. The ¹H spectrum confirms the number and environment of aromatic protons,

while the ¹³C spectrum identifies the number of unique carbon atoms. 2D spectra establish

connectivity within the molecule.[7]

Infrared Spectroscopy: A sample is analyzed using an FT-IR spectrometer, typically as a thin

film or KBr pellet. The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the O-H, aromatic C-H, C=C, and C-O functional groups to confirm their

presence.[10]

Biological Context
A specific signaling pathway directly involving 2-Hydroxydibenzothiophene has not been

identified in the surveyed literature. However, the broader class of thiophene and

benzothiophene derivatives is known for a wide spectrum of biological activities. These

activities include antimicrobial, antifungal, anti-inflammatory, anticancer, and antitubercular

effects.[15][16][17] The structural features of these compounds allow them to interact with

various biological targets such as enzymes and receptors, making them valuable scaffolds in

medicinal chemistry.[16][18] Further research is required to elucidate the specific biological

roles and potential therapeutic applications of 2-Hydroxydibenzothiophene.

Conclusion
This guide has detailed the molecular structure and predicted spectroscopic characteristics of

2-Hydroxydibenzothiophene. While experimental data for certain properties, particularly

crystallography, remain to be published, a robust structural profile can be assembled from

foundational chemical principles and data from related compounds. The provided general

protocols for synthesis and characterization offer a framework for researchers working with this

and similar heterocyclic molecules. The diverse biological activities associated with the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19177505/
https://apps.dtic.mil/sti/pdfs/ADA503634.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274720/
https://www.iosrjournals.org/iosr-jac/papers/vol8-issue5/Version-1/B08510614.pdf
https://www.benchchem.com/product/b122962?utm_src=pdf-body
https://encyclopedia.pub/entry/53827
https://www.ijpsjournal.com/article/Benzothiophene+Assorted+Bioactive+Effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528053/
https://www.ijpsjournal.com/article/Benzothiophene+Assorted+Bioactive+Effects
https://pubmed.ncbi.nlm.nih.gov/15141980/
https://www.benchchem.com/product/b122962?utm_src=pdf-body
https://www.benchchem.com/product/b122962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benzothiophene scaffold suggest that 2-Hydroxydibenzothiophene may be a compound of

interest for future investigations in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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